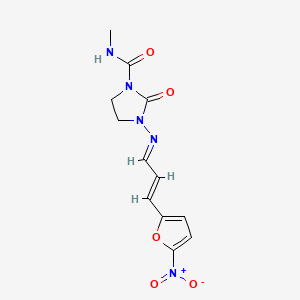

Nifurizone

Beschreibung

Nifurizone as a Representative of Nitrofuran Derivatives in Antimicrobial Research

Nitrofurans are a class of synthetic molecules characterized by a furan (B31954) ring bearing a nitro group, which defines their core structural component wikipedia.org. These compounds have been historically recognized for their broad-spectrum antimicrobial properties.

The class of nitrofuran synthetic molecules was first introduced in the 1940s and 1950s nih.gov. A notable example, nitrofurantoin (B1679001), received its first U.S. patent for synthesis in 1952 and was subsequently introduced for clinical use in 1953 acs.org. Initially, nitrofurans found applications not only in human medicine but also as feed additives in livestock production, including poultry, pigs, cattle, aquaculture, and bee colonies dergipark.org.tr. Over time, many of these "old" antibacterials have experienced a resurgence in interest, particularly in the context of combating multidrug-resistant pathogens nih.gov.

Nifurizone is classified as a 5-nitrofuran derivative ncats.iomdpi.com. Its molecular formula is C₁₂H₁₃N₅O₅, with a molecular weight of 307.26 g/mol ncats.ionih.gov. The antibacterial activity of 5-nitrofuran analogues, including Nifurizone, is fundamentally rooted in their red-ox biotransformation mechanism ncats.iomdpi.com. Nifurizone is one of several 5-nitrofuran derivatives that have demonstrated antibacterial activity, alongside compounds such as nifurthiazole, nifurvidine, nifuralide, nifuratrone, nifurethazone, nifurimide (B84234), and nifurmazole (B94620) mdpi.com.

The chemical properties of Nifurizone are summarized in the following table:

| Property | Value |

| Molecular Formula | C₁₂H₁₃N₅O₅ |

| Molecular Weight | 307.26 g/mol |

| PubChem CID | 9577579 |

| CAS Number | 26350-39-0 |

Current Academic Landscape and Significance of Nifurizone Research

The ongoing challenge of antimicrobial resistance has significantly shaped the current academic landscape surrounding nitrofuran chemistry.

After several decades with limited development of new nitrofuran antibacterial drugs, research interest in this class has been revived nih.gov. This renewed focus is largely driven by the global spread of multidrug-resistant enterobacteria nih.gov. Contemporary research efforts are directed towards designing and synthesizing hybrid nitrofuran complexes, aiming to enhance treatment efficiency and potentially mitigate undesirable effects ijabbr.com. Furthermore, studies are exploring new pharmacophores, drug combinations, and repurposed applications for existing nitrofurans nih.gov. Techniques such as molecular docking are employed to investigate the binding affinity of nitrofuran derivatives to bacterial proteins, including E. coli nitroreductase (1YLU) ajprd.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

26350-39-0 |

|---|---|

Molekularformel |

C12H13N5O5 |

Molekulargewicht |

307.26 g/mol |

IUPAC-Name |

N-methyl-3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-oxoimidazolidine-1-carboxamide |

InChI |

InChI=1S/C12H13N5O5/c1-13-11(18)15-7-8-16(12(15)19)14-6-2-3-9-4-5-10(22-9)17(20)21/h2-6H,7-8H2,1H3,(H,13,18)/b3-2+,14-6+ |

InChI-Schlüssel |

DRQWDMBSZHZAGN-YJUQPVICSA-N |

SMILES |

CNC(=O)N1CCN(C1=O)N=CC=CC2=CC=C(O2)[N+](=O)[O-] |

Isomerische SMILES |

CNC(=O)N1CCN(C1=O)/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-] |

Kanonische SMILES |

CNC(=O)N1CCN(C1=O)N=CC=CC2=CC=C(O2)[N+](=O)[O-] |

Andere CAS-Nummern |

26350-39-0 |

Herkunft des Produkts |

United States |

Mechanistic Dissection of Nifurizone S Biological Activity

Fundamental Principles of 5-Nitrofuran Antimicrobial Action

5-nitrofurans are considered prodrugs, meaning they require enzymatic activation inside the bacterial cell to become active antimicrobial agents asm.orgnih.govplos.org. This activation process is primarily mediated by bacterial nitroreductase enzymes asm.orgnih.govplos.orgnih.gov.

The biotransformation of 5-nitrofurans involves distinct reduction pathways. Type I oxygen-insensitive nitroreductases, such as NfsA and NfsB in Escherichia coli, catalyze a stepwise two-electron reduction of the nitro moiety (–NO2) of the 5-nitrofuran compound. This process yields reactive nitroso (–NO) and hydroxylamino (–NHOH) derivatives, which are believed to be responsible for the antibacterial activity asm.orgplos.org.

Conversely, type II oxygen-sensitive nitroreductases facilitate a one-electron reduction, leading to the formation of a nitro anion free radical. In the presence of oxygen, this nitro anion free radical can be re-oxidized back to the original prodrug, while simultaneously reducing oxygen to generate superoxide (B77818). This phenomenon is known as a futile redox cycle and contributes to oxidative stress within the bacterial cell asm.orgnih.govscielo.br.

Bacterial nitroreductases are crucial for the activation of 5-nitrofurans. In Escherichia coli, two primary type I oxygen-insensitive nitroreductases, NfsA and NfsB, play redundant roles in this activation asm.orgnih.govplos.org. These enzymes are flavoproteins, utilizing cofactors such as flavin mononucleotide (FMN) and reducing equivalents like NADH and NADPH to facilitate the electron transfer to the nitrofuran substrate asm.org.

Recent research has identified a novel 5-nitrofuran-activating enzyme, AhpF, in E. coli. AhpF is a type II oxygen-sensitive nitroreductase that also contributes to the reduction of 5-nitrofurans, particularly when NfsA and NfsB are deficient asm.orgnih.govplos.org. The discovery of AhpF suggests additional pathways for nitrofuran activation and potential strategies for overcoming resistance asm.orgnih.gov.

Table 1: Characteristics of Key Bacterial Nitroreductase Enzymes in Escherichia coli

| Enzyme | Type | Oxygen Sensitivity | Molecular Weight (Approx.) | Electron Transfer | Role in 5-Nitrofuran Activation |

| NfsA | Type I | Oxygen-insensitive | 27 kDa asm.orgnih.gov | Two-electron | Dominant asm.orgnih.govplos.org |

| NfsB | Type I | Oxygen-insensitive | 24 kDa asm.org | Two-electron | Minor/Redundant asm.orgnih.govplos.org |

| AhpF | Type II | Oxygen-sensitive | Not specified in search results | One-electron | Novel, active in NfsA/NfsB deficiency asm.orgnih.govplos.org |

The reductive biotransformation of 5-nitrofurans leads to the generation of highly reactive species. The one-electron reduction pathway produces nitro anion free radicals asm.orgnih.govscielo.brnih.gov. These radicals are unstable and highly reactive. Under aerobic conditions, they can react with molecular oxygen to form superoxide radicals and hydrogen peroxide, contributing to significant oxidative stress within the bacterial cell nih.govscielo.brmdpi.com. This oxidative damage can disrupt cellular membranes through lipid peroxidation and induce modifications to proteins and DNA, ultimately leading to cell apoptosis or necrosis mdpi.com.

In addition to free radicals, the two-electron reduction pathway yields nitroso and hydroxylamino derivatives. These electrophilic intermediates are also highly reactive and capable of interacting with various cellular macromolecules plos.orgpatsnap.com.

Molecular and Cellular Targets of Nifurizone's Action

The reactive intermediates generated from Nifurizone's biotransformation indiscriminately target multiple essential bacterial components, contributing to its broad-spectrum antimicrobial activity patsnap.comdrugbank.com.

A primary mechanism of action for 5-nitrofurans, including Nifurizone, involves the inhibition of bacterial macromolecular synthesis. The reactive intermediates produced upon reduction bind to bacterial ribosomes, thereby inhibiting protein synthesis nih.govpatsnap.comdrugbank.com. Furthermore, these intermediates interfere with the synthesis of nucleic acids, specifically DNA and RNA nih.govpatsnap.comdrugbank.comresearchgate.netyoutube.com. This destructive action can lead to damage to bacterial DNA, disrupting its normal helical structure and potentially causing fragmentation, which is lethal to the bacterial cell patsnap.comyoutube.com. By impairing these vital processes, Nifurizone effectively halts bacterial growth and reproduction patsnap.com.

Beyond direct macromolecular inhibition, Nifurizone and other nitrofurans interfere with essential bacterial metabolic processes. They can disrupt bacterial enzyme systems, particularly those involved in energy production and glucose metabolism ijabbr.compatsnap.com. For instance, nitrofurantoin (B1679001), a related nitrofuran, has been shown to inhibit the citric acid cycle drugbank.com. Bacterial metabolism is a complex network of chemical reactions crucial for growth, nutrient utilization, waste management, and adaptation to environmental conditions bmglabtech.com. By interfering with these fundamental metabolic pathways, Nifurizone hampers the bacteria's ability to maintain cellular function and integrity, ultimately leading to bacterial cell death patsnap.combmglabtech.comfrontiersin.orgnih.gov.

Comparative Mechanistic Studies with Related Nitrofuran Antimicrobials (e.g., Nifurzide, Nitrofurantoin)

Nitrofuran antimicrobials, including Nifurizone, Nifurzide, and Nitrofurantoin, exert their biological activity primarily through a common mechanism involving redox biotransformation of their nitro group. This activation process, crucial for their cytotoxic effects, is catalyzed by bacterial nitroreductase (NTR) enzymes ncats.ionih.govmdpi.com. The presence of the nitro group at the C-5 position in the furan (B31954) ring is essential for their antibacterial activity nih.gov. These compounds are generally effective against a range of Gram-positive and Gram-negative bacteria, including Escherichia, Klebsiella, Enterobacter, Salmonella, Shigella, and Vibrio genera, but typically show limited efficacy against Proteus sp. and Pseudomonas aeruginosa nih.govnih.gov.

The multifaceted mechanism of action of nitrofuran derivatives contributes to a lower incidence of drug resistance compared to other antibiotic classes core.ac.uk. This broad-based interference with bacterial processes makes it challenging for bacteria to develop resistance through single mutations trc-p.nl.

Nifurizone Nifurizone, a 5-nitrofuran derivative, functions as an antibacterial agent through a red-ox biotransformation mechanism ncats.ionih.gov. It has been historically noted for its use in controlling Salmonella choleraesuis in swine ncats.ionih.gov. As with other nitrofurans, its active moiety, the 5-nitro-2-furyl group, undergoes biological reduction to a hydroxylamino group, which then mediates its effects mdpi.com.

Nitrofurantoin Nitrofurantoin is a well-characterized nitrofuran antibiotic known for its efficacy against urinary tract infections wikipedia.orgnih.gov. Its mechanism is complex and involves multiple targets within bacterial cells trc-p.nlnih.gov. Nitrofurantoin is absorbed by bacterial intracellular flavoproteins, specifically nitrofuran reductases, which reduce it to highly reactive intermediates trc-p.nlnih.govnih.gov. These intermediates are electrophilic and can covalently bind to various nucleophilic sites on bacterial macromolecules nih.gov.

Detailed research findings indicate that these reactive metabolites inactivate or alter bacterial ribosomal proteins, DNA, and enzymes trc-p.nlnih.govnih.gov. This leads to the inhibition of critical biochemical processes, including aerobic energy metabolism (specifically pyruvate (B1213749) metabolism), and the synthesis of bacterial DNA, RNA, cell wall components, and proteins trc-p.nlnih.gov. While the exact primary bactericidal action remains unclear, the broad interference with multiple bacterial pathways is thought to explain the low rate of acquired bacterial resistance to nitrofurantoin trc-p.nlwikipedia.org. Nitrofurantoin is bacteriostatic at lower concentrations and bactericidal at therapeutic levels, particularly when concentrated in the urine wikipedia.orgnih.gov.

Nifurzide Nifurzide, another nitrofuran derivative, acts as an intestinal anti-infectious agent, primarily effective against Escherichia coli and other gastrointestinal pathogens like Salmonella spp. and Shigella spp. wikipedia.orgpatsnap.compatsnap.com. Its mechanism involves the disruption of bacterial enzyme systems at a molecular level patsnap.com. Similar to other nitrofurans, the nitrofuran moiety of Nifurzide undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates patsnap.com.

A key aspect of Nifurzide's action is its interference with the bacterial enzyme pyruvate ferredoxin oxidoreductase (PFOR), which is crucial for energy metabolism in anaerobic microorganisms patsnap.comdrugbank.com. This inhibition disrupts the synthesis of essential proteins and enzymes required for bacterial survival and replication patsnap.com. Furthermore, the reactive intermediates generated from Nifurzide can produce reactive oxygen species (ROS) and other free radicals. These radicals inflict damage on bacterial DNA by inducing breaks and cross-links, ultimately inhibiting bacterial cell replication and leading to cell death patsnap.com. Nifurzide's localized action within the gastrointestinal tract, coupled with its multifaceted mechanism, contributes to its effectiveness and a relatively low potential for resistance development patsnap.compatsnap.com.

Comparative Analysis While all three compounds are nitrofuran derivatives sharing the fundamental redox biotransformation mechanism, their specific targets and applications exhibit some distinctions. Nitrofurantoin is well-established for its broad inhibition of various bacterial metabolic pathways and macromolecular synthesis, making it effective for urinary tract infections trc-p.nlwikipedia.org. Nifurzide, on the other hand, shows a more pronounced focus on disrupting anaerobic energy metabolism via PFOR inhibition and localized action within the gut for gastrointestinal infections patsnap.compatsnap.comdrugbank.com. Nifurizone, as a general nitrofuran, also relies on redox biotransformation for its antibacterial effects, particularly noted against Salmonella choleraesuis ncats.ionih.gov. The commonality lies in the activation of the nitro group to reactive species that broadly interfere with bacterial cellular functions, explaining the sustained efficacy of this class of antimicrobials.

| Compound | Primary Application/Target Area | Key Mechanistic Aspects | Bacterial Targets/Inhibited Processes | Resistance Development Potential |

|---|---|---|---|---|

| Nifurizone | Control of Salmonella choleraesuis in swine ncats.ionih.gov | Redox biotransformation of 5-nitro-2-furyl moiety ncats.ionih.govmdpi.com | General antibacterial effects through reactive intermediates ncats.ionih.gov | Expected low, due to nitrofuran class properties core.ac.uk |

| Nitrofurantoin | Urinary tract infections (UTIs) wikipedia.orgnih.gov | Reduction by bacterial flavoproteins (nitrofuran reductase) to reactive intermediates trc-p.nlnih.govnih.gov | Ribosomal proteins, DNA, enzymes; inhibits DNA, RNA, cell wall, protein synthesis, aerobic energy metabolism (pyruvate metabolism) trc-p.nlnih.govnih.gov | Low, due to broad, multi-target mechanism nih.govtrc-p.nlwikipedia.org |

| Nifurzide | Gastrointestinal infections (e.g., E. coli, Salmonella spp., Shigella spp.) wikipedia.orgpatsnap.compatsnap.com | Reduction of nitrofuran moiety to reactive intermediates; interferes with pyruvate ferredoxin oxidoreductase (PFOR) patsnap.compatsnap.comdrugbank.com | Bacterial enzyme systems (PFOR), essential protein/enzyme synthesis, DNA damage via ROS/free radicals patsnap.compatsnap.com | Relatively low, due to multifaceted action and localized effect patsnap.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Nifurizone and Analogues

Theoretical Frameworks and Methodologies in SAR/QSAR Studies for Nitrofuran Derivatives

SAR and QSAR are fundamental concepts in drug discovery, offering insights into the intricate relationship between a molecule's structure and its biological activity.

Structure-Activity Relationship (SAR) is a medicinal chemistry concept that elucidates how specific chemical structures of a molecule relate to its biological activity chembase.cn. It provides a comprehensive understanding of how changes in molecular structure can influence a compound's pharmacological effects chembase.cn. The primary goal of SAR analysis in drug discovery is to design and optimize new drug candidates by identifying structural features that contribute to desired properties such as improved potency or selectivity chembase.cnscitoys.com. This iterative process involves making modifications to lead compounds and establishing relationships between these structural changes and the resulting biological information sigmaaldrich.com. SAR insights streamline the drug discovery process by focusing resources on the most promising compounds and avoiding those with undesirable properties like poor bioavailability uni.lu.

Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that employs mathematical models to quantitatively describe the relationship between molecular structure and biological activity chembase.cnnih.govchem960.com. QSAR models mathematically link a chemical compound's structure to its biological activity or properties, operating on the principle that structural variations directly influence biological activity nih.gov. These models utilize physicochemical properties and molecular descriptors of chemicals as predictor variables, with biological activity or other chemical properties serving as response variables nih.govfishersci.cauni.lu. By analyzing datasets of known compounds, QSAR models identify patterns, enabling predictions for new compounds nih.govfishersci.ca. The success of QSAR models depends on the accuracy of input data, appropriate descriptor selection, statistical tools, and rigorous validation fishersci.ca. Common parameters used in QSAR include the partition coefficient (log P) for lipophilicity, Hammett constants for electronic effects, and Taft steric parameters for steric effects uni.lu. Methodologies for creating and validating QSAR models include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) analysis nih.govchem960.comuni.luscitoys.com.

Identification of Pharmacophoric Elements and Structural Determinants of Antimicrobial Efficacy

For nitrofuran derivatives, specific structural elements are critical determinants of their antimicrobial efficacy.

The presence and position of the nitro group are paramount for the biological activity of nitrofuran derivatives. For a broad range of 5-nitrofuran derivatives, the nitro group at the C-5 position of the furan (B31954) ring is considered essential for their antibacterial activity nih.govnih.gov. This electron-withdrawing nitro group enhances electrophilicity and interactions with biological targets uni-goettingen.de. In the context of nitroarenofurans, a nitro group at position 2 of the furan ring is crucial for activity, particularly when one or more aromatic rings are attached to the furan ring, as seen in compounds like 2-nitrobenzofuran, 2-nitronaphthofuran, and 2-nitroanthrafuran chembase.cn. The mechanism of action for 5-nitrofuran analogues often involves red-ox biotransformation, where the 5-nitro-2-furyl moiety is activated by biological reduction of the nitro group to a hydroxylamino group, leading to cytotoxic effects nih.gov.

Variations in substituents on the furan ring system and attached moieties significantly impact the potency and spectrum of nitrofuran derivatives. For instance, in 2-nitronaphtho[2,1-b]furan derivatives (e.g., R6597), small substituents at position 3 of the furan ring, such as methyl (R7371), ethyl (R7427), and butyl (R7429) groups, enhance genotoxic activity, whereas longer aliphatic chains tend to decrease activity chembase.cn. Furthermore, the substitution of a methoxy (B1213986) group at position 7 of the R6597 structure can increase the activity of the nitro group at position 2 of the furan ring chembase.cn.

Beyond the furan ring, the nature of linking groups and other substituents plays a vital role. For 5-nitro-2-furancarboxylamides, SAR studies indicate that all fragments of the compounds are required for activity, and both the nitrofuran and amide functional groups, including the amide NH, are necessary nih.gov. The thiophene (B33073) ring in some analogues can be replaced by other substituents, but in the thiophene series, an ester group is required, likely converting to the corresponding carboxylic acid in the parasite nih.gov. In some 5-nitrofuran-2-carbohydrazides, a sulfonamide derivative (Compound 21f) demonstrated superior broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.06–0.98 µg/mL, and antimycobacterial activity with an MIC of 3.9 µg/mL nih.gov. Other 5-nitrofuran-2-carbohydrazides (e.g., 21a, b, g, h and 22a–c) also exhibited significant antibacterial activity, with MIC values between 0.12–7.81 µg/mL nih.gov.

For trypanocidal activity against Trypanosoma brucei, an analogue designated 22s showed an EC50 of 2.4 ± 0.3 nM, demonstrating significantly higher potency than nifurtimox, which had an EC50 of 2.1 ± 0.2 µM against wild-type cells nih.gov. This highlights how specific structural modifications can lead to substantial improvements in potency.

**Table 1: Trypanocidal Activity of Nifurtimox and an Analogue (22s) against *Trypanosoma brucei***

| Compound | EC50 (nM) against Wild-Type T. brucei | Selectivity Index |

| Nifurtimox | 2100 ± 200 (2.1 ± 0.2 µM) nih.gov | Not specified |

| Analogue 22s | 2.4 ± 0.3 nih.gov | >8000 nih.gov |

Computational Approaches in Nifurizone Derivative Design

Computational approaches are increasingly integral to the design and optimization of Nifurizone derivatives and other nitrofuran compounds. These in silico methods offer efficient ways to characterize SARs and predict activities for new molecules. QSAR modeling, a key computational technique, allows for the efficient screening of large compound libraries, prioritizing candidates with desired biological activity and reducing the need for extensive in vivo testing nih.gov.

Advanced computational methods, such as 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more direct view into the structural features contributing to SAR sigmaaldrich.com. These methods can capture and encode complex SARs, which are then used to predict activities for new molecules. Molecular docking studies are frequently employed in conjunction with QSAR to understand the binding affinity of compounds to their biological targets and to identify crucial interactions uni.lunih.gov. For instance, docking studies have revealed that the p-amino benzoic acid (PABA) and binding pockets of dihydropteroate (B1496061) synthase (DHPS) were successfully occupied by a potent sulfonamide derivative (Compound 21f), explaining its significant antimicrobial activity nih.gov. Computational strategies, including 3D-QSAR models and molecular docking, have also been used to identify novel potential inhibitors among approved drugs, highlighting new uses for nitrofuran derivatives.

Application of 3-Dimensional QSAR Techniques (e.g., Comparative Molecular Field Analysis - CoMFA, Comparative Molecular Similarity Indices Analysis - CoMSIA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational tools used to establish a quantitative relationship between the three-dimensional structure of a set of compounds and their observed biological activities. These methods are particularly valuable for lead optimization and the design of novel compounds by identifying crucial steric, electrostatic, and other physiochemical properties that influence activity. mdpi.comresearchgate.netnih.govslideshare.net

CoMFA involves aligning a series of molecules and then calculating the steric and electrostatic interaction energies between a probe atom and the atoms of the aligned molecules within a defined 3D grid. These interaction energies serve as descriptors, which are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) analysis. The results are often visualized as contour maps, highlighting regions in space where specific field properties (e.g., bulky groups or positive charges) are favorable or unfavorable for activity. mdpi.comslideshare.net

CoMSIA extends CoMFA by incorporating additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, in addition to steric and electrostatic fields. This allows for a more comprehensive understanding of the molecular interactions contributing to biological activity. Like CoMFA, CoMSIA generates contour maps that provide visual guidance for structural modifications. mdpi.comnih.gov

The application of CoMFA and CoMSIA to Nifurizone and its analogues would involve:

Molecular Alignment: A critical step where the 3D structures of Nifurizone and its analogues are superimposed to ensure that common structural features occupy similar spatial positions.

Field Calculation: Steric, electrostatic, and other relevant fields are calculated around the aligned molecules.

Statistical Modeling: The calculated field values are correlated with the biological activity data (e.g., IC50, pIC50) using PLS regression to build a predictive QSAR model.

Contour Map Interpretation: Analysis of the resulting contour maps to identify regions where specific molecular properties are beneficial or detrimental to activity, thereby guiding the design of new, more potent analogues.

Integration of Molecular Descriptors (e.g., Lipophilicity, Polar Surface Area, Steric Parameters) in Predictive Models

Molecular descriptors are numerical values that characterize the physicochemical properties or structural features of a molecule. Their integration into predictive QSAR models is crucial for establishing quantitative relationships between chemical structure and biological activity. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological polar surface area), or 3D (e.g., shape descriptors). rgdscience.commdpi.comiapchem.orgcadaster.eu

Key molecular descriptors frequently integrated into predictive models include:

Lipophilicity (logP/logD): This descriptor quantifies a compound's affinity for a lipophilic environment, typically expressed as the logarithm of its octanol-water partition coefficient (logP) or distribution coefficient (logD at a specific pH). Lipophilicity is critical for drug absorption, distribution, metabolism, and excretion (ADME) properties, influencing membrane permeability and binding to biological targets. rgdscience.commdpi.comiapchem.orgscirp.org For Nifurizone and its analogues, an optimal lipophilicity range would be essential for effective biological activity and favorable pharmacokinetic profiles.

Polar Surface Area (PSA/TPSA): The topological polar surface area (TPSA) is a 2-dimensional approximation of the surface sum over all polar atoms (primarily oxygen and nitrogen, including their attached hydrogen atoms) in a molecule. It is a good predictor of passive molecular transport through membranes, such as intestinal absorption and blood-brain barrier penetration. Lower TPSA values generally correlate with better cell permeability. rgdscience.commdpi.comiapchem.orgcadaster.eu

Steric Parameters: These descriptors quantify the size and shape of a molecule or its substituents. In QSAR, steric parameters are crucial for understanding how the bulkiness of a group affects its interaction with a binding site. They can be derived from various sources, including molecular volume, molecular refractivity, or directly from 3D-QSAR fields like those in CoMFA. slideshare.netcadaster.eu

In Silico Prediction of Biological Activity for Hypothetical Nifurizone Analogues

In silico prediction plays a vital role in modern drug discovery, enabling the rapid and cost-effective evaluation of hypothetical compounds before their synthesis and experimental testing. This approach leverages computational methods to predict various biological activities and properties of molecules. researchgate.netway2drug.comnih.govmdpi.commdpi.com

For hypothetical Nifurizone analogues, in silico prediction methods would typically involve:

Virtual Screening: This process computationally screens large libraries of compounds (including hypothetical ones) against a target or a pharmacophore model to identify potential hits. Ligand-based virtual screening compares candidate ligands to known active compounds, while structure-based virtual screening docks candidates into the target's binding site. slideshare.netnih.gov

Molecular Docking: This technique predicts the preferred orientation (binding mode) of a ligand (e.g., a Nifurizone analogue) within a target's binding site and estimates the binding affinity. By simulating the interaction between the analogue and its putative biological target, researchers can gain insights into the key structural features necessary for effective binding. nih.govresearchgate.netmdpi.commdpi.com

Activity Prediction Software: Tools like Prediction of Activity Spectra for Substances (PASS) can predict a wide range of biological activities (e.g., antibacterial, anti-inflammatory) for a given chemical structure based on a vast database of known compounds. This can help prioritize analogues for synthesis and testing. researchgate.netway2drug.com

ADME/Toxicity Prediction: In silico models can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of hypothetical analogues, helping to filter out compounds likely to have poor pharmacokinetic profiles or safety concerns early in the discovery process. nih.govmdpi.com

By employing these in silico methods, researchers can theoretically design and prioritize Nifurizone analogues with improved predicted biological activity and favorable ADMET profiles, significantly streamlining the drug development pipeline. This allows for a more focused and efficient experimental validation phase. However, specific published studies detailing the in silico prediction of biological activity solely for hypothetical Nifurizone analogues were not identified in the current search.

Preclinical Efficacy Investigations of Nifurizone in Controlled Systems

In Vitro Antimicrobial Spectrum and Potency

Investigations into the in vitro antimicrobial spectrum and potency of Nifurizone aim to delineate its activity against various bacterial pathogens under controlled laboratory conditions. However, comprehensive, detailed in vitro susceptibility data, including minimum inhibitory concentrations (MICs) or inhibition zone diameters, specifically for Nifurizone across a broad range of bacterial pathogens, are not extensively documented in the available literature.

Evaluation against Gram-Positive Bacterial Pathogens

Specific in vitro evaluation data detailing Nifurizone's potency against Gram-positive bacterial pathogens, such as Staphylococcus aureus or Enterococcus faecalis, were not found in the reviewed literature. General information on nitrofuran derivatives often indicates activity against Gram-positive organisms, but precise data for Nifurizone is limited.

Evaluation against Gram-Negative Bacterial Pathogens (e.g., Escherichia, Salmonella, Shigella, Vibrio, Klebsiella, Enterobacter genera)

Detailed in vitro evaluation data for Nifurizone against a broad spectrum of Gram-negative bacterial pathogens, including specific genera such as Escherichia, Shigella, Vibrio, Klebsiella, or Enterobacter, were not identified in the provided search results.

Characterization of Susceptibility Profiles in Specific Bacterial Isolates (e.g., Salmonella choleraesuis)

One notable application of Nifurizone identified in historical contexts is its use for controlling Salmonella choleraesuis in swine. ncats.io This indicates an established antimicrobial activity against this specific bacterial isolate, suggesting its susceptibility to Nifurizone. However, specific quantitative susceptibility profiles, such as MIC values or detailed resistance mechanisms for Salmonella choleraesuis against Nifurizone, were not available in the provided information.

Assessment of Intrinsic Resistance Patterns (e.g., Proteus sp., Pseudomonas aeruginosa)

Information regarding the intrinsic resistance patterns of bacterial genera such as Proteus species and Pseudomonas aeruginosa specifically to Nifurizone was not found in the reviewed sources. While some nitrofuran antibiotics, like nitrofurantoin (B1679001), are known to face natural resistance from most Proteus species and Pseudomonas aeruginosa nih.gov, this information is not directly translatable to Nifurizone without specific studies.

In Vivo Efficacy Studies in Non-Human Animal Models (excluding clinical human trials)

In vivo efficacy studies using non-human animal models are a critical component of preclinical antimicrobial research. These studies bridge the gap between in vitro observations and potential clinical applications by evaluating drug efficacy within a complex biological system.

Selection and Validation of Relevant Animal Models for Antimicrobial Research

The selection and validation of appropriate animal models are paramount for generating translatable and predictive data in antimicrobial research. Animal models are chosen to mimic human disease progression, allowing for the study of antimicrobial efficacy and safety in the presence of various host factors, metabolic processes, and anti-infective host defense mechanisms. mdpi.com

Key considerations for selecting and validating animal models include:

Relevance to Human Pathogenesis: Models should be capable of establishing infections with the target human pathogens and should react to the disease or its treatment in a manner that resembles human physiology or pathophysiology. mdpi.comnih.gov

Measurable and Reproducible Outcomes: The chosen model must allow for the observation of measurable study outcomes that are reproducible and readily controlled. mdpi.com

Sensitivity to Drug Effects: Study parameters should be sensitive enough to enable the detection and quantification of both bacteriostatic and bactericidal effects of the antimicrobial agents. mdpi.com

Clinical Predictivity: Ideally, animal models should provide results that demonstrate a high degree of clinical predictivity, indicating how the drug might perform in human trials. mdpi.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Evaluation: It is crucial to evaluate the pharmacokinetic and pharmacodynamic profiles of antimicrobial agents within the animal model, especially when administering human-simulated regimens (HSRs), to ensure that drug exposures are clinically relevant. asm.org Pharmacokinetic parameters can differ between infected and uninfected animals, necessitating careful study. asm.org

Commonly utilized animal models in antimicrobial research include various laboratory rodents such as mice and rats (e.g., Sprague-Dawley and Wistar rats, Swiss mice), as well as other mammals like hamsters, rabbits, cats, and primates. researchgate.net While animal models are invaluable for understanding complex temporal relationships in infectious diseases involving host neuroendocrine and immune systems nih.gov, their predictive accuracy for human efficacy can vary, with estimates ranging from approximately 37% to 60%. frontiersin.org However, they show moderate accuracy for identifying toxic side effects that translate to humans, around 70%. frontiersin.org The ongoing development of more complex in vitro systems, such as spheroids, organoids, and organ-on-a-chip models, aims to enhance human relevance and potentially reduce reliance on animal testing, although animal models remain an integral part of preclinical drug development. transcurebioservices.commattek.com

Efficacy of Nifurizone in Specific Infection Models (e.g., Salmonella choleraesuis in swine models)

Nifurizone is recognized among a group of 5-nitrofuran analogues that are utilized for controlling Salmonella choleraesuis in swine nih.gov. This indicates its established role in addressing infections caused by this specific pathogen in porcine models. Other compounds within the 5-nitrofuran class noted for their use in controlling Salmonella choleraesuis in swine include nifurthiazole, nifurvidine, nifuralide, nifuratrone, nifurethazone, and nifurimide (B84234) nih.gov. While Nifurizone is cited for its application in this area, detailed quantitative data or specific comparative preclinical efficacy studies focusing solely on Nifurizone's performance against Salmonella choleraesuis in swine models were not extensively detailed in the consulted literature. The available information primarily highlights its inclusion within a broader category of compounds known for this antibacterial activity.

Methodological Considerations for Preclinical Study Design and Data Extrapolation

Rigorous methodological considerations are paramount in the design, conduct, analysis, and reporting of preclinical studies to uphold scientific integrity nih.gov. These studies serve as the initial phase in the drug development process, providing essential information that informs decisions regarding progression to human clinical trials nih.gov.

Key statistical aspects are integral to robust preclinical study design. Researchers must carefully select the study design, often employing parallel group designs where different animals are assigned to various treatment groups nih.gov. Determining an appropriate sample size is critical and is influenced by the study design, characteristics of the outcome, and the number of outcomes being assessed nih.gov. For studies with small sample sizes, which are common in preclinical research, methods based on exact distribution, such as conditional logistic models for binary outcomes, are recommended for data analysis nih.gov. Addressing missing data is another important consideration, and methods like multiple imputation can be employed to prevent bias that might arise from analyzing only complete datasets nih.gov.

Beyond study design and statistical analysis, the extrapolation of preclinical data to humans is a vital, albeit complex, aspect of drug development. Predicting pharmacokinetics in humans from preclinical data is essential for designing safe and efficient clinical studies nih.gov. Various methods, including physiologically based pharmacokinetic (PBPK) modeling and allometry, are employed for this purpose nih.gov. However, these methodologies are associated with limitations, including a significant probability of mispredicting pharmacokinetic parameters by substantial factors nih.gov.

The concept of extrapolation of efficacy and safety in medicine development involves a systematic approach that synthesizes available data from in vitro, preclinical, and clinical sources, often incorporating modeling and simulation techniques nih.gov. The primary rationale for applying extrapolation principles is to avoid unnecessary studies, driven by ethical considerations and the pursuit of efficiency in resource allocation nih.gov. This framework aims to develop explicit hypotheses regarding the similarity of disease and response to intervention between source and target populations, thereby guiding the design of reduced study programs in target populations nih.gov.

Synthetic Chemistry and Advanced Methodologies for Nifurizone Production and Diversification

Classical and Contemporary Synthetic Routes to Nifurizone

The synthesis of Nifurizone is rooted in fundamental organic chemistry principles, primarily involving the condensation of a nitrofuran aldehyde precursor with a suitable amine-containing moiety. These methods are continually being refined to maximize yield and purity.

Synthesis from Precursor Molecules (e.g., β-(5-nitro-2-furyl)acrolein)

The primary and most direct synthetic route to Nifurizone involves the condensation reaction between β-(5-nitro-2-furyl)acrolein and thiosemicarbazide (B42300). This reaction forms the thiosemicarbazone functional group that is characteristic of Nifurizone.

The precursor, β-(5-nitro-2-furyl)acrolein, is itself synthesized through the condensation of 5-nitrofurfural with acetaldehyde. This initial step is crucial as it constructs the core unsaturated aldehyde structure required for the subsequent reaction. The synthesis of thiosemicarbazones, in general, is a well-established chemical transformation. It typically proceeds by reacting an aldehyde or ketone with thiosemicarbazide, often under acidic conditions which catalyze the reaction. For the synthesis of Nifurizone, β-(5-nitro-2-furyl)acrolein is treated with thiosemicarbazide in a suitable solvent, such as ethanol (B145695), often with the addition of a catalytic amount of an acid like glacial acetic acid, and heated under reflux to drive the reaction to completion. The general reaction scheme is as follows:

Step 1: Synthesis of β-(5-nitro-2-furyl)acrolein

5-nitrofurfural + Acetaldehyde → β-(5-nitro-2-furyl)acrolein

Step 2: Synthesis of Nifurizone

β-(5-nitro-2-furyl)acrolein + Thiosemicarbazide → Nifurizone

This straightforward approach allows for the efficient construction of the Nifurizone molecule from readily available starting materials.

Optimization of Reaction Conditions and Yields

The efficiency of Nifurizone synthesis is highly dependent on the optimization of reaction parameters. While specific optimization data for Nifurizone is not extensively detailed in publicly available literature, general principles for the synthesis of thiosemicarbazones can be applied to enhance the yield and purity of the final product. Key parameters that are typically optimized include:

Catalyst: The use of an acid catalyst, such as glacial acetic acid, is common in thiosemicarbazone synthesis to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the thiosemicarbazide.

Solvent: The choice of solvent is critical. Alcohols, such as ethanol or methanol, are frequently used as they are good solvents for both the reactants and are relatively inert under the reaction conditions.

Temperature and Reaction Time: The reaction is often carried out at elevated temperatures (reflux) to increase the reaction rate. The optimal reaction time is determined by monitoring the disappearance of the starting materials, typically by thin-layer chromatography (TLC), to ensure the reaction goes to completion without the formation of significant byproducts.

Stoichiometry of Reactants: The molar ratio of β-(5-nitro-2-furyl)acrolein to thiosemicarbazide is also a key factor. While a 1:1 stoichiometric ratio is theoretically required, a slight excess of one reactant may be used to drive the reaction to completion.

Systematic studies varying these parameters would be necessary to establish the optimal conditions for Nifurizone synthesis. Such studies would typically involve a matrix of experiments to identify the combination of conditions that provides the highest yield of high-purity product.

Design and Synthesis of Novel Nifurizone Analogues

The development of new Nifurizone analogues is a key area of research aimed at improving its biological activity, selectivity, and pharmacokinetic properties. This involves the application of rational design principles and the exploration of a wide range of chemical modifications.

Rational Design Strategies Guided by SAR/QSAR Insights

The design of novel Nifurizone analogues is increasingly guided by an understanding of the structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) of nitrofuran derivatives. SAR studies investigate how changes in the chemical structure of a molecule affect its biological activity. QSAR models take this a step further by using statistical methods to correlate physicochemical properties of molecules with their biological activities.

Exploration of Chemical Modifications to Enhance or Modify Biological Activity

Building on SAR and QSAR insights, researchers are exploring a variety of chemical modifications to the Nifurizone structure. These modifications can be broadly categorized as:

Modification of the Nitrofuran Ring: Introduction of different substituents on the furan (B31954) ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced activity or altered selectivity.

Modification of the Thiosemicarbazone Moiety: The terminal nitrogen of the thiosemicarbazone group provides a handle for the introduction of a wide range of substituents. This can influence the compound's solubility, lipophilicity, and interactions with biological targets.

Modification of the Acrolein Linker: Changes to the three-carbon linker between the nitrofuran ring and the thiosemicarbazone group, such as the introduction of substituents or altering its rigidity, can also impact biological activity.

The synthesis of these analogues typically follows similar synthetic routes to that of Nifurizone, starting from appropriately modified precursors. The biological activity of these new compounds is then evaluated to identify promising candidates for further development.

Development of Hybrid Compounds Incorporating Nifurizone Scaffold

A more recent and sophisticated approach to drug design is the development of hybrid molecules. This strategy involves covalently linking two or more pharmacophores (the parts of a molecule responsible for its biological activity) to create a single molecule with a dual or synergistic mode of action. The Nifurizone scaffold, with its known antimicrobial properties, is an attractive component for the design of such hybrid compounds.

Green Chemistry Approaches and Sustainable Synthesis Methods for Nifurizone Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to mitigate the environmental impact of drug manufacturing. These principles focus on developing chemical processes that are more efficient, use safer substances, and minimize waste generation. For the synthesis of Nifurizone and other nitrofuran derivatives, sustainable approaches are being explored to replace traditional methods that often rely on harsh conditions and hazardous reagents. chemistryviews.orgresearchgate.netnih.gov Key areas of innovation include the use of renewable feedstocks, the development of safer reaction pathways, and the implementation of advanced manufacturing technologies like continuous flow chemistry. researchgate.netjddhs.com

A significant advancement in the sustainable synthesis of the nitrofuran scaffold, central to compounds like Nifurizone, involves the nitration of furfural (B47365). chemistryviews.orgresearchgate.net Furfural is a key bio-based platform chemical derived from renewable resources like hemicellulose from biomass waste. chemistryviews.orgresearchgate.net However, the nitration of furfural is challenging due to the fragile nature of its heteroaromatic ring, which is susceptible to degradation under harsh nitrating conditions, often leading to low yields and poor reproducibility. chemistryviews.orgresearchgate.netnih.govresearchgate.netchemrxiv.org

To address these challenges, a continuous flow synthesis platform has been developed, representing a major stride in green manufacturing for this class of pharmaceuticals. chemistryviews.orgresearchgate.net This methodology focuses on the in situ generation of acetyl nitrate (B79036), a milder nitrating agent, under controlled conditions. chemistryviews.orgnih.gov Traditional methods for preparing acetyl nitrate pose significant safety risks due to its explosive and unstable nature. chemistryviews.orgnih.gov The continuous flow system avoids the need to handle or store this hazardous chemical directly by generating it on-demand within the reactor. chemistryviews.org This approach not only enhances safety but also improves reaction control and reproducibility. chemistryviews.orgresearchgate.net

The efficiency of this flow platform has been demonstrated in the synthesis of several best-selling nitrofuran active pharmaceutical ingredients (APIs), achieving excellent isolated yields in remarkably short reaction times, often under five minutes. researchgate.netresearchgate.netchemrxiv.org For instance, the synthesis of Nitrofurantoin (B1679001) using this method resulted in a 94% isolated yield. chemistryviews.org The high level of automation and integration of Process Analytical Technology (PAT) tools ensures robust and remote operation by a single person, further improving process efficiency and safety. chemistryviews.orgresearchgate.netresearchgate.net

Beyond flow chemistry, other green chemistry principles are applicable to the synthesis of Nifurizone derivatives. Biocatalysis, which employs enzymes or whole microorganisms to catalyze reactions, offers a highly selective and eco-friendly alternative to traditional chemical catalysts. jddhs.commdpi.comnih.gov Enzymatic reactions typically occur under mild conditions, such as neutral pH and low temperatures, which reduces energy consumption and the formation of unwanted byproducts. jddhs.commdpi.com The use of alternative, greener solvents like water, bio-based solvents, or supercritical CO2 can also significantly reduce the environmental footprint by replacing volatile organic compounds (VOCs) that are toxic and contribute to air pollution. jddhs.com

The following table summarizes the advantages of the continuous flow synthesis approach for nitrofuran intermediates compared to traditional batch methods.

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis | Green Chemistry Advantage |

| Starting Material | Furfural (often from non-renewable sources in older methods) | Furfural (from renewable biomass) chemistryviews.orgresearchgate.net | Use of renewable feedstocks |

| Nitrating Agent | Harsh nitrating agents | Mild acetyl nitrate, generated in situ chemistryviews.orgnih.gov | Inherently safer design, prevention of accidents |

| Reaction Conditions | Harsh, leading to poor reproducibility and low yields researchgate.netnih.gov | Mild, highly controlled conditions chemistryviews.org | Increased energy efficiency, higher yields |

| Safety | Significant risks associated with storing and handling explosive reagents like acetyl nitrate chemistryviews.orgnih.gov | In situ generation eliminates storage and handling of explosive intermediates chemistryviews.org | Prevention of explosions and chemical releases |

| Reaction Time | Typically hours | Under 5 minutes for key APIs researchgate.netresearchgate.net | Increased process efficiency |

| Process Control | Difficult to control, poor reproducibility researchgate.net | Highly automated with integrated sensors and PAT tools chemistryviews.orgresearchgate.net | Improved product consistency and quality |

| Waste Generation | Higher due to side reactions and lower yields | Minimized due to high selectivity and yield | Waste prevention |

Theoretical Therapeutic Potential and Future Research Trajectories of Nifurizone

Re-evaluation of Nifurizone's Role in Addressing Antimicrobial Resistance

The persistent global challenge of antimicrobial resistance necessitates the exploration of existing compounds with robust antibacterial properties. Nifurizone, as a nitrofuran derivative, presents a compelling candidate for re-evaluation due to the distinctive ways in which nitrofuran scaffolds exert their antimicrobial effects and potentially overcome resistance mechanisms. Nifurizone itself has been recognized as an antibacterial agent, historically used to control Salmonella choleraesuis in swine. ncats.io

Nitrofuran compounds, including Nifurizone, function as prodrugs, requiring activation by bacterial nitroreductase enzymes (NTRs) upon cellular uptake. In Escherichia coli, for instance, the primary enzymes responsible for this activation are NfsA and NfsB. researchgate.netnih.govnih.govasm.org This reductive process generates highly reactive intermediates that interfere with multiple vital metabolic pathways within the bacterial cell, such as protein synthesis, the citric acid cycle, and the synthesis of DNA and RNA. researchgate.netnih.govasm.orgmdpi.comresearchgate.net This multi-target, multifactorial mechanism of action is a significant factor contributing to the sustained effectiveness of nitrofurans and their resilience against the rapid development of bacterial resistance. researchgate.netresearchgate.netnih.gov

Resistance to nitrofurans typically arises from mutations in the nfsA and nfsB genes, which impair the activation of the prodrug. researchgate.netnih.govnih.govplos.org However, the prevalence of nitrofuran resistance among clinical isolates, such as E. coli, remains relatively low compared to other antibiotic classes. nih.gov This slow rate of resistance evolution and the inherent multi-targeting nature of nitrofurans suggest a reduced propensity for bacteria to develop high-level resistance. nih.govnih.gov Moreover, a novel class of nitrofuran-containing drugs has been identified that operates through an alternative mechanism, inhibiting the bacterial GroEL/ES chaperonin systems. This pathway is largely unexplored, making the development of resistance to drugs targeting it less likely. autm.net

The broader class of nitrofurans has demonstrated sustained clinical utility against a wide array of Gram-positive and Gram-negative bacteria, including strains that have developed resistance to other common antimicrobial agents. researchgate.net Specifically, nitrofurantoin (B1679001), another nitrofuran, has shown consistent antimicrobial activity against multidrug-resistant (MDR) E. coli. Studies indicate that resistance to nitrofurantoin in MDR E. coli isolates is significantly lower than resistance observed for other frequently used antibiotics, such as trimethoprim/sulfamethoxazole and ciprofloxacin. nih.gov

This efficacy against MDR strains highlights the potential for Nifurizone to be effective in combating infections caused by pathogens that are resistant to current therapies. While direct studies on Nifurizone's activity against a broad spectrum of MDR strains are limited in the provided context, the general activity of nitrofuran small molecules against various MDR bacteria, including E. coli, Pseudomonas aeruginosa, Enterococcus faecium, methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Acinetobacter baumannii, suggests a promising avenue for Nifurizone research. mdpi.com

Table 1: Comparative Resistance Rates of Nitrofurantoin in MDR E. coli (2010) nih.gov

| Number of Antimicrobial Agents to which E. coli is Resistant | Nitrofurantoin Resistance Rate (%) | Trimethoprim/Sulfamethoxazole Resistance Rate (%) | Ciprofloxacin Resistance Rate (%) |

| 3 | 2.1 | 62.6 | 48.9 |

| 4 | 7.5 | 88.6 | 84.3 |

| 5 | 24.1 | 97.9 | 98.2 |

Exploration of Novel Molecular Targets and Pharmacological Modalities

Beyond its established antibacterial mechanisms, future research on Nifurizone can delve into identifying undiscovered bacterial targets and exploring its potential for multitargeting strategies, as well as theoretical applications in other biological systems.

While the primary targets of nitrofurans involve the reduction of the nitro group to reactive intermediates that inhibit essential bacterial processes like the citric acid cycle, DNA, RNA, and protein synthesis, the possibility of allosteric inhibition of other protein targets exists. researchgate.netasm.orgmdpi.comnih.gov For instance, phosphoglycerate kinase, not typically considered a nitrofuran target, has been shown to be inhibited by a nitrofuran compound, indicating a broader range of potential interactions. mdpi.com The precise mechanism of action for nitrofurantoin, a related nitrofuran, remains incompletely understood due to its engagement with multiple pathways, suggesting that its antibacterial activity may not solely depend on reductive activation, thereby implying the existence of other, as-yet-unidentified targets. nih.gov Furthermore, the discovery of nitrofuran-containing drugs that inhibit bacterial GroEL/ES chaperonin systems points to a novel and largely unexplored pathway for antibacterial action. autm.net Research into potential unknown nitrofuran-activating enzymes could also reveal new insights into their mechanism of action. researchgate.net

The inherent multifactorial mechanism of action of nitrofurans, which simultaneously disrupts several vital bacterial metabolic processes, inherently represents a multitargeting strategy. researchgate.netasm.orgmdpi.comnih.gov This ability to attack multiple sites and employ multiple mechanisms is a key factor in the slow development of resistance to nitrofurantoin. nih.gov This polypharmacological approach, where a single compound interacts with multiple targets, can be highly advantageous in combating complex biological challenges like antimicrobial resistance, as it makes it more difficult for pathogens to develop effective resistance mechanisms.

The furan (B31954) ring system, a core component of Nifurizone, is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological properties beyond antibacterial effects, including anti-inflammatory, anticancer, antioxidant, antileishmanial, and antimalarial activities. autm.netscispace.comnih.govresearchgate.netasianpubs.orgbrieflands.com

Specifically, the presence of a 5-nitrofuran moiety has been linked to significant anti-inflammatory activity in certain chalcone (B49325) derivatives. scispace.comasianpubs.org Moreover, novel nitrofuran PROTAC-like compounds have demonstrated dual inhibitory and degradative capacities against STING (Stimulator of Interferon Genes), leading to anti-inflammatory effects. nih.gov Another derivative incorporating a nitrofuran moiety, a vanillin (B372448) derivative, has also shown effective anti-inflammatory properties. researchgate.net These findings suggest a theoretical basis for exploring Nifurizone's potential in modulating inflammatory responses, given that anti-inflammatory effects are a common characteristic among certain nitro compounds and chalcones. patient.infonih.gov

Table 2: Examples of Nitrofuran-Containing Compounds with Anti-inflammatory Activity

| Compound Class/Derivative | Key Moiety | Observed Anti-inflammatory Activity | Reference |

| Chalcone derivatives | 5-nitrofuran | Significant anti-inflammatory activity | scispace.comasianpubs.org |

| PROTAC-like compounds | Nitrofuran | Dual inhibitor/degrader of STING, anti-inflammatory effects | nih.gov |

| Vanillin derivative | Nitrofuran | Effective anti-inflammatory activity | researchgate.net |

Integration of Nifurizone Research into Modern Drug Discovery Paradigms

Modern drug discovery has evolved significantly, moving beyond traditional empirical approaches to embrace more efficient and targeted strategies aimed at reducing the high attrition rates and costs associated with drug development nih.govlek.comfrontiersin.org. These new paradigms leverage computational power, automation, and collaborative frameworks to accelerate the identification and optimization of therapeutic candidates. While Nifurizone is recognized as a nitrofuran derivative with antibacterial activity mdpi.com, detailed research findings specifically outlining its integration into these contemporary drug discovery processes, such as high-throughput screening, virtual screening, or specific academic-industrial collaborations for its lead identification and optimization, are not widely published in the current scientific literature. Nevertheless, the theoretical application of these methodologies to compounds like Nifurizone underscores the potential for future advancements.

Application of High-Throughput Screening and Virtual Screening Methodologies

High-Throughput Screening (HTS) and Virtual Screening (VS) are pivotal methodologies in modern drug discovery, enabling the rapid assessment of vast chemical libraries for potential therapeutic activity. HTS involves the automated testing of large numbers of chemical and/or biological compounds against specific biological targets to identify "hits" or "leads" that exhibit desired activity bmglabtech.comnuvisan.com. This process accelerates target analysis by efficiently screening large compound libraries in a cost-effective manner bmglabtech.com. For instance, high-throughput screening techniques have been successfully employed to identify antiviral compounds, such as nitazoxanide (B1678950) (another nitrofuran derivative), against pathogens like Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), demonstrating the efficacy of HTS in identifying promising candidates from existing drug libraries nih.govnih.gov.

Virtual Screening, on the other hand, comprises in silico (computational) methods used to predict ligand-target interactions at a molecular level, thereby facilitating the identification of novel compounds of therapeutic interest or delineating structure-activity relationships unimore.it. This approach can significantly reduce the time and cost associated with experimental screening by prioritizing compounds with a higher likelihood of binding to a target unimore.itarxiv.orgnih.gov. Computational multitarget screening, for example, can help identify lead inhibitors more efficiently, particularly for complex drug-resistant diseases, and aid in minimizing side effects and toxicity nih.gov.

Role in Academic-Industrial Collaborations for Lead Identification and Optimization

Collaborations between academic institutions and industrial entities have become increasingly vital in accelerating drug development, combining the strengths of fundamental scientific discovery with the resources, infrastructure, and development expertise of the pharmaceutical industry frontiersin.orgdrugbank.comnih.gov. Academic institutions often lead in groundbreaking basic research, identifying novel biological mechanisms and disease pathways, while industry partners provide the financial resources, experience in clinical trials, regulatory navigation, and manufacturing capabilities necessary to translate scientific discoveries into marketable products drugbank.comnih.gov.

These partnerships foster innovation, facilitate knowledge sharing, and enable the validation of novel technologies frontiersin.orgeu-openscreen.eu. Examples include consortia like ATOM (Accelerating Therapeutics for Opportunities in Medicine), which applies a team science and open-source approach to develop preclinical small molecule drug discovery platforms, integrating machine learning and computational design to optimize multiple drug discovery parameters concurrently frontiersin.org. Similarly, initiatives like EU-OPENSCREEN promote collaboration between academia and industry to create technological excellence in chemical biology, offering services from assay development to hit optimization eu-openscreen.eu.

For Nifurizone, academic-industrial collaborations could play a crucial role in advancing its research trajectory. Academic research could focus on elucidating the precise molecular mechanisms underlying Nifurizone's antibacterial activity, identifying specific bacterial targets, or exploring its potential against drug-resistant strains. Industrial partners could then leverage this fundamental understanding to develop robust screening assays, conduct large-scale lead optimization studies, or explore novel delivery methods. Such collaborations would be instrumental in translating Nifurizone's theoretical antibacterial potential into optimized lead compounds, overcoming development hurdles, and potentially bringing it closer to clinical application. However, as with the application of HTS and VS, specific documented academic-industrial collaborations focused on Nifurizone for lead identification and optimization are not widely reported in the literature.

Q & A

Q. What experimental parameters are critical for optimizing Nifurizone synthesis to ensure reproducibility?

Methodological Answer:

- Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst type) based on the molecular structure (C₁₂H₁₃N₅O₅) and stability of intermediates.

- Use high-performance liquid chromatography (HPLC) to monitor reaction progress and nuclear magnetic resonance (NMR) for structural validation.

- Follow standardized reporting guidelines for synthesis protocols, including yield calculations and purity assessments (e.g., ≥95% purity via elemental analysis) .

Q. How can researchers validate Nifurizone’s mechanism of action against microbial targets?

Methodological Answer:

- Conduct in vitro assays (e.g., minimum inhibitory concentration [MIC] tests) paired with molecular docking simulations to identify binding interactions with microbial enzymes (e.g., nitroreductases).

- Compare results with structurally related nitrofuran derivatives (e.g., Nifurimide, Nifurethazone) to assess specificity .

- Include negative controls (e.g., solvent-only treatments) and statistical validation (e.g., ANOVA for dose-response curves) .

Q. What analytical techniques are essential for characterizing Nifurizone’s stability under varying storage conditions?

Methodological Answer:

- Perform accelerated stability studies using thermal gravimetric analysis (TGA) and UV-Vis spectroscopy to monitor degradation kinetics.

- Assess photostability by exposing samples to controlled light intensities and validate results with mass spectrometry (MS) to identify degradation byproducts .

Advanced Research Questions

Q. How can conflicting data on Nifurizone’s cytotoxicity in mammalian cell models be resolved?

Methodological Answer:

- Conduct comparative studies using multiple cell lines (e.g., HEK293 vs. HepG2) to evaluate tissue-specific toxicity.

- Integrate transcriptomic profiling (RNA-seq) to identify pathways affected by Nifurizone and correlate findings with oxidative stress markers (e.g., glutathione depletion assays).

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

Q. What methodologies are recommended for investigating Nifurizone’s efficacy in biofilm-associated infections?

Methodological Answer:

- Use confocal microscopy with LIVE/DEAD staining to quantify biofilm disruption in Pseudomonas aeruginosa or Staphylococcus aureus models.

- Pair with proteomic analysis to identify changes in extracellular matrix components post-treatment.

- Validate in vivo relevance using murine infection models, ensuring compliance with ethical guidelines for animal studies .

Q. How should researchers address discrepancies between in vitro potency and in vivo pharmacokinetic profiles of Nifurizone?

Methodological Answer:

- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentration-time curves with microbial kill rates.

- Investigate metabolic pathways using liver microsome assays to identify rapid clearance mechanisms.

- Reference prior studies on nitrofuran derivatives (e.g., Nifurtimox) to contextualize bioavailability challenges .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent antimicrobial effects of Nifurizone?

Methodological Answer:

Q. How can researchers reconcile contradictory findings in Nifurizone’s genotoxicity studies?

Methodological Answer:

- Perform Ames tests with and without metabolic activation (S9 fraction) to assess mutagenic potential.

- Compare results with structural analogs (e.g., Nifurpirinol) to isolate nitro-group contributions to DNA damage.

- Use systematic review frameworks (e.g., PRISMA) to meta-analyze existing literature and identify confounding variables (e.g., assay sensitivity thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.